2,5-Dibromo-4-nitroaniline
Overview
Description
2,5-Dibromo-4-nitroaniline is an organic compound with the molecular formula C6H4Br2N2O2 . It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 5th positions, and a nitro group is substituted at the 4th position on the benzene ring. This compound is known for its applications in various fields, including the synthesis of dyes and pharmaceuticals.
Scientific Research Applications
2,5-Dibromo-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of azo dyes and other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
The mode of action of 2,5-Dibromo-4-nitroaniline involves a series of chemical reactions. The compound is synthesized through a multistep process that includes nitration, conversion of the nitro group to an amine, and bromination . The nitro group is meta directing, meaning it directs the subsequent reactions to occur at the meta position on the aromatic ring .
Result of Action
This compound is an important intermediate in the synthesis of various compounds . For instance, it is used in the synthesis of PBB 180, a brominated biphenyl that can be used as a flame retardant and is often incorporated into consumer products including appliances, electronics, and plastics .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the synthesis of this compound from 4-nitroaniline is performed under an aqueous acidic medium at ambient conditions . The compound is also stored in a dry environment at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
2,5-Dibromo-4-nitroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress responses. The compound’s bromine atoms and nitro group contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modification of enzyme activity, affecting cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the concentration and exposure duration. At lower concentrations, it may induce mild oxidative stress, leading to the activation of cellular defense mechanisms. At higher concentrations, it can cause significant cellular damage, including DNA fragmentation and apoptosis. The compound influences cell signaling pathways, gene expression, and cellular metabolism by interacting with key regulatory proteins and enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules, leading to enzyme inhibition or activation. The nitro group in the compound can undergo reduction reactions, generating reactive intermediates that interact with cellular components. These interactions can result in changes in gene expression and protein function, ultimately affecting cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat. Over extended periods, its degradation products may exhibit different biochemical activities compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to chronic oxidative stress and persistent alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it may not exhibit significant toxicity, but as the dosage increases, adverse effects become more pronounced. High doses of the compound can lead to acute toxicity, manifesting as liver and kidney damage, hematological changes, and behavioral alterations. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound transitions from being relatively safe to highly toxic .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. The metabolic process includes reduction of the nitro group and dehalogenation of the bromine atoms. These reactions produce metabolites that can further interact with cellular components, influencing metabolic flux and altering metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, which can lead to localized effects and potential toxicity in these areas .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties. It can localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. Post-translational modifications and targeting signals may direct the compound to these organelles, affecting their function and contributing to its overall cellular impact .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4-nitroaniline typically involves a multi-step process starting from 4-nitroaniline. The general steps include nitration, followed by bromination. The nitration step introduces the nitro group at the para position relative to the amino group on the benzene ring. The bromination step then introduces bromine atoms at the 2nd and 5th positions .
Industrial Production Methods
An organic solvent-free process has been developed for the preparation of this compound. This method involves the use of bromide-bromate salts in an aqueous acidic medium at ambient conditions . This green chemistry approach minimizes the use of hazardous solvents and reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-nitroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted anilines.
Reduction: Formation of 2,5-dibromo-4-phenylenediamine.
Oxidation: Formation of nitroso or nitro derivatives.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-nitroaniline: Similar structure but with bromine atoms at the 2nd and 6th positions.
4-Bromo-2-nitroaniline: Contains only one bromine atom at the 4th position.
Uniqueness
2,5-Dibromo-4-nitroaniline is unique due to the specific positioning of its bromine atoms, which can influence its reactivity and interactions compared to other similar compounds. This unique structure makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
2,5-dibromo-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUASSBMCIQLDOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457049 | |
Record name | 2,5-dibromo-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25462-68-4 | |
Record name | 2,5-dibromo-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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